![molecular formula C19H11Cl2F3N4OS B2697868 3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313247-06-2](/img/structure/B2697868.png)
3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Description
3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H11Cl2F3N4OS and its molecular weight is 471.28. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Structural Characterization
Regioselective Synthesis : A study outlined the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating a method to obtain derivatives with selective N-alkylation and substitution patterns, which is crucial for tailoring the compound's biological activities (Drev et al., 2014).
Anticancer and Anti-inflammatory Activities : Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This underscores the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Heterocyclic Synthesis : Research on thiophenylhydrazonoacetates in heterocyclic synthesis revealed pathways to pyrazolopyrimidine derivatives, highlighting the versatility of these compounds in generating a wide array of heterocyclic structures (Mohareb et al., 2004).
Biological Activities and Applications
Cytotoxicity Against Cancer Cells : Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan et al., 2014).
Antifungal and Antimicrobial Properties : The synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin suggests that these compounds could serve as potent antifungal agents, with some derivatives showing significant activity against Basidiomycete species (Huppatz, 1985).
Synthesis of Novel Derivatives : Innovative synthesis methods have led to novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, expanding the chemical diversity and potential application spectrum of these compounds (Zaki et al., 2015).
properties
IUPAC Name |
3-chloro-N-(3-chloro-2-methylphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N4OS/c1-9-10(20)4-2-5-11(9)26-18(29)16-15(21)17-25-12(13-6-3-7-30-13)8-14(19(22,23)24)28(17)27-16/h2-8H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQRXJBUFGVXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
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